molecular formula C12H17NO B1621589 2-(3-Methylpiperidin-1-yl)phenol CAS No. 78864-00-3

2-(3-Methylpiperidin-1-yl)phenol

Número de catálogo: B1621589
Número CAS: 78864-00-3
Peso molecular: 191.27 g/mol
Clave InChI: JOVKPTWSFHQPKT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Contextualization within Phenol (B47542) and Piperidine (B6355638) Derivatives Chemistry

Phenols, characterized by a hydroxyl group directly attached to an aromatic ring, and piperidines, saturated six-membered nitrogen-containing heterocycles, are foundational scaffolds in the world of chemistry. researchgate.netnih.gov Phenolic compounds are ubiquitous in nature and are known for their diverse chemical properties, including their acidity and susceptibility to electrophilic substitution. Piperidine and its derivatives are among the most significant synthetic fragments in drug design, frequently incorporated to influence a molecule's pharmacokinetic and pharmacodynamic profiles, such as membrane permeability and receptor binding. researchgate.netnih.gov

The compound 2-(3-Methylpiperidin-1-yl)phenol represents a deliberate fusion of these two important chemical classes. The nitrogen of the piperidine ring is directly bonded to the phenolic ring at the ortho position relative to the hydroxyl group. This specific arrangement introduces a number of interesting stereochemical and electronic features that are a focus of academic inquiry.

Significance of Investigating the Chemical Compound's Molecular Architecture and Reactivity

The molecular architecture of this compound is of considerable interest to chemists. The proximity of the basic nitrogen of the piperidine ring to the acidic phenolic hydroxyl group allows for potential intramolecular hydrogen bonding. This interaction can significantly influence the compound's conformation, acidity, and reactivity. The methyl group on the piperidine ring introduces a chiral center, meaning the compound can exist as different stereoisomers. Investigating these aspects helps in understanding fundamental principles of molecular recognition and stereoselectivity in chemical reactions.

Overview of Current Research Trajectories Involving Structurally Related Phenolic and Piperidine Scaffolds

Research into molecules that feature both phenolic and piperidine components is a vibrant and expanding field. These structural motifs are present in a wide array of biologically active compounds and functional materials. Current research trajectories often focus on:

Medicinal Chemistry: The piperidine skeleton is a privileged structure in drug discovery, known to enhance metabolic stability and receptor binding. researchgate.net When combined with a phenol, which can also participate in crucial biological interactions, the resulting derivatives are explored for a range of therapeutic applications. For instance, phenyl piperidine derivatives have been investigated as CCR2 antagonists. nih.gov The concept of a "scaffold" is central here, where the core structure is systematically modified to optimize biological activity. researchgate.net

Catalysis: Chiral ligands containing both phenolic and amino groups are valuable in asymmetric catalysis. The ability of the phenolic oxygen and the piperidine nitrogen to coordinate to metal centers can create a well-defined chiral environment, enabling the stereoselective synthesis of other molecules.

Materials Science: Phenolic resins are known for their thermal stability and adhesive properties. The incorporation of nitrogen-containing heterocycles like piperidine can modify these properties, leading to the development of new polymers and materials with tailored characteristics. Research into m-aryloxy phenols, for example, has led to the development of materials for organic light-emitting devices (OLEDs). mdpi.com

The study of this compound and its analogs contributes to a deeper understanding of these research areas by providing insights into the fundamental structure-property relationships of this important class of chemical compounds.

Data Tables

Table 1: Chemical Identifiers for this compound and Related Compounds

Compound NameCAS NumberMolecular Formula
3-((2-Methylpiperidin-1-yl)methyl)phenol104415-37-4C13H19NO
2-[(3-Ethylpiperidin-1-yl)methyl]phenolNot AvailableC14H21NO
3-[(1-Methylpiperidin-2-yl)-phenylmethyl]phenol hydrochloride19974-69-7Not Available
2-(1-Piperazinyl)phenol1011-17-2C10H14N2O
2-(3-Phenyl-1-piperidin-1-ylprop-2-ynyl)phenol165402-17-5C20H21NO

Propiedades

IUPAC Name

2-(3-methylpiperidin-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-5-4-8-13(9-10)11-6-2-3-7-12(11)14/h2-3,6-7,10,14H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVKPTWSFHQPKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383652
Record name 2-(3-methylpiperidin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78864-00-3
Record name 2-(3-methylpiperidin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 3 Methylpiperidin 1 Yl Phenol and Analogues

Established Synthetic Pathways for Related Phenol (B47542) and Piperidine (B6355638) Derivatives

The construction of the 2-(3-Methylpiperidin-1-yl)phenol framework can be achieved through several well-established synthetic routes. These methods primarily involve the formation of the crucial carbon-nitrogen bond between the phenolic and piperidine rings.

Mannich Reaction-Based Strategies for Methylpiperidinyl Phenol Synthesis

The Mannich reaction is a powerful and versatile three-component condensation reaction that provides a direct route to aminomethylated phenols. nih.govwikipedia.org This reaction typically involves an active hydrogen compound (in this case, phenol), an aldehyde (commonly formaldehyde), and a secondary amine (3-methylpiperidine). nih.govwikipedia.org The ortho- and para-positions of the phenol are sufficiently activated to participate in this transformation. brunel.ac.uk

The reaction proceeds through the initial formation of an Eschenmoser's salt-like iminium ion from the reaction of 3-methylpiperidine (B147322) and formaldehyde. orgsyn.org This electrophilic iminium ion is then attacked by the electron-rich phenol at the ortho position, leading to the formation of the desired 2-(3-Methylpiperidin-1-ylmethyl)phenol. The reaction is typically carried out in a suitable solvent, and the conditions can be varied to optimize the yield of the target compound. brunel.ac.ukresearchgate.net

Table 1: Representative Conditions for Mannich Reaction

ReactantsAldehydeSolventTemperatureYieldReference
Phenol, 3-MethylpiperidineFormaldehydeEthanol (B145695)RefluxGood brunel.ac.ukresearchgate.net
4-Alkylphenol, DimethylamineFormaldehydeMethanolRefluxHigh researchgate.net
2-Nitrophenol, 3-MethylpiperidineFormaldehyde---

Nucleophilic Substitution Reactions Involving Phenolic Substrates

Nucleophilic aromatic substitution (SNAr) presents another viable pathway for the synthesis of this compound. mdpi.com This method involves the reaction of an activated aryl halide, typically a 2-halophenol bearing electron-withdrawing groups, with 3-methylpiperidine. mdpi.comresearchgate.net The presence of activating groups ortho or para to the leaving group is crucial for the stabilization of the intermediate Meisenheimer complex, a resonance-stabilized carbanion formed upon nucleophilic attack. mdpi.com

The reactivity of the aryl halide follows the order F > Cl > Br > I, which is characteristic of the rate-determining addition step in the SNAr mechanism. researchgate.net The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Table 2: General Conditions for Nucleophilic Aromatic Substitution

Aryl Halide SubstrateNucleophileBaseSolventTemperatureReference
2-Fluoronitrobenzene3-MethylpiperidineK₂CO₃DMF80-120 °C mdpi.comresearchgate.net
2-ChloronitrobenzenePiperidineEt₃NAcetonitrileReflux researchgate.net

Note: The specific application of this method for the synthesis of this compound would require a suitable 2-halophenol precursor.

Palladium-Mediated Cross-Coupling Approaches in Phenol Functionalization

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a highly efficient and general method for the formation of C-N bonds. nih.gov This reaction allows for the coupling of a wide range of amines with aryl halides or triflates under relatively mild conditions. nih.gov

In the context of synthesizing this compound, this would involve the reaction of a 2-halophenol (e.g., 2-bromophenol (B46759) or 2-chlorophenol) with 3-methylpiperidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govresearchgate.net The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired product and regenerate the active catalyst. nih.gov A variety of palladium precursors and phosphine ligands have been developed to optimize the reaction for different substrates. nih.gov

Table 3: Typical Components for Buchwald-Hartwig Amination

Palladium PrecursorLigandBaseSolventTemperatureReference
Pd₂(dba)₃XPhos, BINAPNaOtBuToluene80-110 °C nih.govresearchgate.net
Pd(OAc)₂P(tBu)₃K₃PO₄Dioxane100 °C nih.gov

Conventional O-Methylation and Alkylation Techniques

Once this compound is synthesized, the phenolic hydroxyl group can be further functionalized through conventional O-methylation or O-alkylation reactions. O-methylation is commonly achieved using methylating agents such as dimethyl sulfate (B86663) (DMS) or methyl iodide in the presence of a base like potassium carbonate or sodium hydroxide. a2bchem.comresearchgate.net The reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide, formed in situ, acts as a nucleophile and displaces the leaving group from the methylating agent.

Table 4: Reagents for O-Methylation of Phenols

Methylating AgentBaseSolventTemperatureReference
Dimethyl SulfateK₂CO₃AcetoneReflux researchgate.net
Methyl IodideNaHTHFRoom Temperature

Advanced Synthetic Techniques and Reaction Condition Optimization

To enhance reaction efficiency, reduce reaction times, and improve product yields, advanced synthetic techniques are increasingly being employed.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds and cross-coupling reactions. researchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.

This technology can be applied to the synthetic methods described above. For instance, microwave-assisted Buchwald-Hartwig amination has been shown to significantly shorten reaction times for the synthesis of aryl amines. nih.gov Similarly, microwave irradiation can be used to expedite nucleophilic aromatic substitution and Mannich reactions, often leading to higher yields and cleaner reaction profiles. researchgate.net

Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional HeatingMicrowave-Assisted HeatingReference
Buchwald-Hartwig Amination12-24 hours10-30 minutes nih.gov
Nucleophilic Aromatic SubstitutionSeveral hours5-15 minutes researchgate.net
N-Arylphthalamic Acid Synthesis-1-3 minutes

Solvent-Free Reaction Conditions and Infrared Light Irradiation

In a significant advancement towards environmentally benign synthetic methods, a one-pot, solvent-free Mannich reaction has been developed for the synthesis of various methylpiperidinyl phenols, including analogs of this compound. researchgate.net This method utilizes infrared (IR) irradiation as an energy source, offering a clean and efficient alternative to conventional heating. researchgate.net

The reaction involves the condensation of a phenol, an amine (such as 3-methylpiperidine), and formaldehyde. The use of IR radiation under solvent-free conditions not only accelerates the reaction but also often leads to higher yields and simpler work-up procedures. researchgate.net This technique aligns with the principles of green chemistry by eliminating the need for potentially hazardous organic solvents. researchgate.netijpsr.com

Detailed research findings have demonstrated the successful synthesis of a series of methylpiperidinyl phenols using this methodology. The structures of the resulting compounds were confirmed through comprehensive spectroscopic analysis, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net

Exploration of Green Chemistry Principles in Synthesis

The synthesis of this compound and its analogs is increasingly being guided by the principles of green chemistry to minimize environmental impact. ijpsr.comrroij.com These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comacs.org Key aspects of green chemistry relevant to the synthesis of these compounds include:

Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. acs.org Synthetic routes are designed to minimize the formation of byproducts, thereby reducing waste. acs.org

Use of Safer Solvents and Auxiliaries: A significant focus is placed on reducing or replacing hazardous organic solvents with greener alternatives like water or conducting reactions under solvent-free conditions. skpharmteco.com Solvents are a major contributor to the environmental impact of chemical processes. skpharmteco.com

Energy Efficiency: The use of alternative energy sources like microwave and infrared irradiation is explored to reduce energy consumption compared to traditional heating methods. ijpsr.com Reactions are ideally conducted at ambient temperature and pressure. ijpsr.com

Use of Renewable Feedstocks: Whenever feasible, starting materials derived from renewable resources are preferred over those from depleting fossil fuels. ijpsr.com

Reduction of Derivatives: Synthetic pathways are designed to avoid unnecessary derivatization steps, such as the use of protecting groups, which can generate additional waste. acs.org

The adoption of these principles not only leads to more environmentally friendly processes but can also result in increased efficiency and cost-effectiveness. ijpsr.com

Synthesis of Precursors and Complex Intermediates Bearing the 3-Methylpiperidine Moiety

The 3-methylpiperidine moiety is a versatile building block in the synthesis of more complex molecules. The following sections detail the preparation of key precursors and intermediates incorporating this structural feature.

Preparation of 3-Methylpiperidinyl Carbodithioate Derivatives

The synthesis of carbodithioate derivatives containing the 3-methylpiperidine unit is a notable area of chemical exploration. These compounds can be prepared through the reaction of a secondary amine, such as 3-methylpiperidine, with carbon disulfide. researchgate.net This reaction serves as a foundational step for creating more complex molecules with potential applications in various fields. researchgate.net Further reactions, such as the formation of phenacyl dithiocarbamates, can be achieved by reacting the carbodithioate salts with appropriate electrophiles. researchgate.net

Synthesis of Phenoxy-2,3-Epoxypropane Compounds

Phenoxy-2,3-epoxypropane compounds are valuable intermediates in organic synthesis. The synthesis of analogs incorporating a piperidine moiety has been reported. For example, 1-(2-methoxyphenoxy)-2,3-epoxypropane (B23674) is synthesized by reacting 2-methoxyphenol with an excess of epichlorohydrin (B41342) in the presence of sodium hydroxide. prepchem.com This resulting epoxide can then be opened by a nucleophile like 3-methylpiperidine to introduce the heterocyclic amine into the molecule.

Similarly, the synthesis of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives has been described, highlighting the versatility of these synthetic routes. nih.gov These reactions typically involve the initial formation of a phenoxy-epoxypropane intermediate followed by a ring-opening reaction with the desired piperidine derivative. prepchem.comnih.gov

Development of Benzothiazole (B30560) and Benzoxazolinone Analogues with Piperidine Substituents

The incorporation of a piperidine ring, including its substituted variants like 3-methylpiperidine, into benzothiazole and benzoxazolinone frameworks has led to the development of novel heterocyclic compounds. connectjournals.comresearchgate.net

One synthetic approach involves the nucleophilic substitution of a leaving group, such as a chlorine atom, on the benzothiazole ring with a piperidine derivative. For instance, 2-(1-piperazinyl)benzothiazole can be prepared by reacting 2-chlorobenzothiazole (B146242) with piperazine (B1678402). nih.gov A similar strategy can be employed using 3-methylpiperidine.

Another method involves the reaction of 2-aminobenzothiazole (B30445) with N,N'-carbonyldiimidazole, followed by the addition of a substituted piperidine to yield the desired benzothiazole-piperidine conjugate. connectjournals.com The synthesis of various benzothiazole derivatives with piperidine substituents has been reported, with the resulting compounds characterized by IR, ¹H NMR, mass spectrometry, and elemental analysis. connectjournals.com

Furthermore, new fluorinated 2-aryl-benzothiazoles and -benzoxazoles have been synthesized, demonstrating the broad scope of these synthetic strategies. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 3 Methylpiperidin 1 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For 2-(3-Methylpiperidin-1-yl)phenol, both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies.

For this compound, the ¹H-NMR spectrum is expected to show distinct signals for the protons on the phenolic ring, the piperidine (B6355638) ring, and the methyl group. The aromatic protons on the phenol (B47542) ring typically appear in the downfield region (around 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons on the piperidine ring will appear in the more upfield region, with their chemical shifts influenced by their position relative to the nitrogen atom and the methyl group. The methyl group protons would likely appear as a doublet in the most upfield region of the spectrum.

A detailed analysis of a hypothetical ¹H-NMR spectrum for this compound in a common solvent like deuterochloroform (CDCl₃) would involve assigning each resonance to a specific proton or group of protons in the molecule.

Hypothetical ¹H-NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10-6.80Multiplet4HAromatic protons (phenol ring)
~3.20-2.80Multiplet3HPiperidine protons adjacent to N
~2.50Multiplet1HPiperidine proton at C3
~1.90-1.50Multiplet4HOther piperidine ring protons
~1.10Doublet3HMethyl group protons (CH₃)
~9.50Singlet (broad)1HPhenolic hydroxyl proton (OH)

Note: This table is a hypothetical representation and actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C-NMR spectrum. The chemical shifts in ¹³C-NMR are spread over a much wider range (0-220 ppm) compared to ¹H-NMR, which often allows for the resolution of all carbon signals.

In the ¹³C-NMR spectrum of this compound, the carbon attached to the hydroxyl group (C-O) is expected to be the most downfield of the aromatic carbons. The other aromatic carbons will also appear in the downfield region (typically 110-160 ppm). The carbons of the piperidine ring will resonate in the upfield region, with their chemical shifts influenced by the nitrogen atom and the methyl substituent. The methyl carbon will appear at the most upfield position.

Hypothetical ¹³C-NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~155Aromatic C-OH
~145Aromatic C-N
~125-115Other aromatic carbons
~60Piperidine C adjacent to N
~55Piperidine C adjacent to N
~35Piperidine C3
~30, ~25Other piperidine carbons
~20Methyl carbon (CH₃)

Note: This table is a hypothetical representation and actual experimental values may vary.

Computational Prediction of NMR Chemical Shifts using Gauge-Invariant Atomic Orbital (GIAO) Methodologies

In the absence of experimental NMR data or to aid in the assignment of complex spectra, computational methods can be employed to predict NMR chemical shifts. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a widely accepted approach for calculating NMR shielding tensors, from which chemical shifts can be derived.

These calculations involve optimizing the molecular geometry of this compound and then performing the GIAO calculation at a chosen level of theory and basis set. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is dependent on the level of theory, the basis set, and the inclusion of solvent effects. Comparing the computationally predicted chemical shifts with experimental data can provide strong evidence for the structural assignment.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb electromagnetic radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, resulting in a spectrum that shows absorption bands corresponding to specific molecular vibrations. It is particularly useful for identifying characteristic functional groups.

For this compound, the FT-IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine and methyl groups would be observed in the 2850-3000 cm⁻¹ region. The C-N stretching of the tertiary amine in the piperidine ring would likely appear in the 1000-1250 cm⁻¹ range. Aromatic C=C stretching vibrations typically give rise to one or more bands in the 1450-1600 cm⁻¹ region.

Hypothetical FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretch (phenolic)
~3050MediumAromatic C-H stretch
~2950-2850StrongAliphatic C-H stretch
~1600, ~1500Medium-StrongAromatic C=C stretch
~1250MediumC-N stretch
~1200StrongC-O stretch (phenolic)

Note: This table is a hypothetical representation and actual experimental values may vary.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

Computational Analysis of Vibrational Frequencies and Modes

Computational chemistry offers a powerful tool for understanding the vibrational properties of molecules, complementing experimental infrared and Raman spectroscopy. For this compound, a thorough computational analysis of its vibrational frequencies and modes can be achieved using Density Functional Theory (DFT). researchgate.netnih.govnih.gov The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a widely employed method for obtaining accurate vibrational data for organic molecules. nih.govmdpi.com

The process begins with the geometry optimization of the this compound molecule to find its most stable conformation. Following optimization, frequency calculations are performed on the minimized structure. These calculations yield a set of vibrational frequencies, each corresponding to a specific normal mode of vibration. These modes can be visualized to understand the nature of the atomic motions, such as stretching, bending, and torsional vibrations. researchgate.net

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor, typically around 0.96 for the B3LYP functional, is applied to the computed frequencies to improve their agreement with experimental data. nih.gov The Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of the vibrational modes, indicating the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode. mdpi.com

For this compound, key vibrational modes of interest would include the O-H stretching of the phenolic group, the aromatic and aliphatic C-H stretching vibrations, the C-N stretching of the piperidine ring, and the C-O stretching of the phenol moiety. The calculated spectrum serves as a predictive tool and aids in the precise assignment of bands in the experimental spectrum.

Table 1: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound (Note: The following data is illustrative and based on typical values for the functional groups present. Specific experimental or computational data for this compound is not publicly available.)

Vibrational ModeCalculated Frequency (cm⁻¹, Scaled)Assignment (PED)
ν(O-H)3450O-H stretch
ν(C-H) aromatic3050Aromatic C-H stretch
ν(C-H) aliphatic2950Aliphatic C-H stretch (piperidine and methyl)
ν(C=C)1600Aromatic C=C stretch
δ(O-H)1350O-H in-plane bend
ν(C-N)1250C-N stretch
ν(C-O)1200C-O stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the primary chromophore is the phenol ring. Unsubstituted phenol typically exhibits two absorption bands in the ultraviolet region, one around 210 nm and a weaker, longer-wavelength band around 270 nm, arising from π→π* transitions within the benzene (B151609) ring. researchgate.net

The substitution on the phenol ring in this compound is expected to influence the position and intensity of these absorption bands. The piperidine group, being an auxochrome, can cause a bathochromic (red) shift of the absorption maxima due to the interaction of the nitrogen lone pair with the π-system of the phenol ring. The electronic absorption properties are also sensitive to the solvent environment, with polar solvents often causing shifts in the absorption bands. researchgate.net Experimental determination of the UV-Vis spectrum would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, and measuring its absorbance as a function of wavelength.

To complement experimental UV-Vis data, Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art computational method for predicting the electronic absorption spectra of molecules. mdpi.comgrowingscience.com Similar to the vibrational analysis, the process starts with an optimized ground-state geometry of the molecule.

TD-DFT calculations are then performed to determine the energies of the excited states. The B3LYP functional with a 6-311+G(d,p) basis set is a common choice for such calculations, often performed within a solvent model (like the Integral Equation Formalism variant of the Polarizable Continuum Model, IEFPCM) to simulate the experimental conditions. mdpi.com The output provides the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net These theoretical predictions are invaluable for interpreting the experimental spectrum and assigning the observed electronic transitions, for instance, distinguishing between different π→π* or n→π* transitions.

Table 2: Hypothetical Predicted Electronic Transitions for this compound using TD-DFT (Note: The following data is illustrative. Specific experimental or computational data for this compound is not publicly available.)

Calculated λmax (nm)Oscillator Strength (f)Major Contribution
2750.03HOMO -> LUMO (π→π)
2150.5HOMO-1 -> LUMO (π→π)

Mass Spectrometry and Elemental Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn allows for the confirmation of its elemental formula (C₁₂H₁₇NO). researchgate.net

In the mass spectrometer, the molecule is ionized, typically by electron impact (EI) or electrospray ionization (ESI). The resulting molecular ion ([M]⁺) will then undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways could include the loss of the methyl group, cleavage of the piperidine ring, or the loss of the entire piperidine moiety, leading to a phenoxy radical cation. Analysis of these fragment ions provides valuable information for structural elucidation. chemicalbook.com

Elemental analysis provides the percentage composition of the constituent elements (carbon, hydrogen, nitrogen, and oxygen). The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula to confirm the purity and composition of the synthesized compound.

Table 3: Predicted Mass Spectrometry and Elemental Analysis Data for this compound

AnalysisExpected Result
Molecular FormulaC₁₂H₁₇NO
Molecular Weight191.27 g/mol
HRMS (m/z) of [M+H]⁺192.1383
Elemental Analysis (%C)75.35
Elemental Analysis (%H)8.96
Elemental Analysis (%N)7.32
Elemental Analysis (%O)8.36

X-ray Crystallography and Solid-State Characterization

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govnih.gov The technique requires growing a high-quality single crystal of the compound. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected.

The analysis of the diffraction data allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. This provides unambiguous information on bond lengths, bond angles, and torsion angles. suniv.ac.in For this compound, SC-XRD would confirm the connectivity of the atoms, the conformation of the piperidine ring (e.g., chair conformation), and the relative orientation of the phenol and piperidine moieties. Furthermore, it would reveal details about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the phenolic hydroxyl group, which can influence the physical properties of the compound.

Table 4: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound (Note: This data is for illustrative purposes only, as no crystal structure for this specific compound is publicly available.)

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.5
Volume (ų)1035
Z4
Density (calculated) (g/cm³)1.22

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions and Crystal Packing

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the Hirshfeld surface analysis of the compound this compound. This analytical technique is contingent upon the availability of detailed single-crystal X-ray diffraction data, which appears to be unpublished for this particular molecule.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping the electron distribution of a molecule in relation to its neighbors, it provides a three-dimensional surface that elucidates the nature and extent of close contacts. These surfaces are typically color-coded to represent different types of interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking.

Furthermore, the analysis generates two-dimensional "fingerprint plots" that summarize the distribution of intermolecular contacts. These plots are unique to a given crystal structure and provide quantitative percentages for various types of atomic interactions (e.g., H···H, C···H, O···H). This data is invaluable for understanding the forces that govern crystal packing and, by extension, the material's physical properties.

Although Hirshfeld surface analyses have been performed on structurally related compounds, the specific arrangement of the 3-methyl group on the piperidine ring in this compound would lead to a unique set of intermolecular interactions and crystal packing. Therefore, data from analogous compounds cannot be reliably extrapolated to describe the titular compound.

The absence of crystallographic data and a corresponding Hirshfeld surface analysis for this compound represents a gap in the current scientific literature. Future studies involving the synthesis of single crystals and subsequent X-ray diffraction analysis would be necessary to perform a detailed investigation of its solid-state architecture and intermolecular interactions.

Computational Chemistry and Molecular Modeling Studies of 2 3 Methylpiperidin 1 Yl Phenol

Quantum Chemical Investigations and Electronic Structure Calculations

Quantum chemical investigations are fundamental to predicting the geometric, electronic, and spectroscopic properties of molecules. These calculations offer deep insights into molecular stability, reactivity, and potential applications.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. The primary step in analyzing a molecule like 2-(3-Methylpiperidin-1-yl)phenol is to determine its most stable three-dimensional structure, known as geometry optimization. This process involves finding the coordinates of the atoms that correspond to the lowest energy on the potential energy surface.

DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to perform these optimizations. jcsp.org.pknih.gov The calculation starts with an initial guess of the molecular geometry and iteratively adjusts the atomic positions until a stationary point corresponding to a minimum energy is found. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol, the dihedral angle between the naphthylene ring system and the benzene (B151609) ring was determined to be 78.17 (10)°. nih.gov A strong intramolecular hydrogen bond between the hydroxyl group (O-H) and the piperidine (B6355638) nitrogen (N) is also a critical structural feature that would be confirmed and characterized through geometry optimization. nih.gov Such calculations are essential as the optimized structure is the foundation for all subsequent property calculations. mdpi.com

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. sci-hub.se It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comworldwidejournals.com

A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. worldwidejournals.com This makes the molecule more polarizable and prone to engage in charge transfer interactions. nih.gov For example, in a computational study of the related compound 2-(naphthalen-2-yliminomethyl) phenol (B47542), the HOMO-LUMO energy gap was calculated to be -5.979 eV using the B3LYP/6-311+G(d,p) method, indicating that charge transfer occurs within the molecule. nih.gov FMO analysis also involves visualizing the distribution of these orbitals. Typically, for phenolic compounds, the HOMO is located on the phenol ring and the nitrogen of the piperidine, while the LUMO is distributed over the aromatic system. openmx-square.org

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of an atom to attract shared electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η)A measure of electrophilic power.
This table illustrates the quantum chemical parameters derived from HOMO and LUMO energies, which are used to predict the chemical behavior of molecules. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to represent different charge regions. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms like oxygen and nitrogen. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., the hydroxyl hydrogen). researchgate.netresearchgate.net

Green Regions: Represent neutral or zero potential areas. researchgate.net

For this compound, an MEP map would likely show a significant negative potential (red) around the phenolic oxygen atom and the piperidine nitrogen atom, identifying them as the primary sites for electrophilic interaction and hydrogen bonding. nih.gov Conversely, a positive potential (blue) would be expected around the hydroxyl hydrogen, marking it as a site for nucleophilic attack. researchgate.net MEP analysis is invaluable for understanding intermolecular interactions, such as how a molecule might bind to a biological receptor. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, going beyond the simple orbital view. nih.gov It examines charge transfer, hyperconjugative interactions, and intramolecular bonding. By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO calculates the stabilization energy (E(2)), which quantifies the strength of these interactions.

A higher E(2) value indicates a more intense interaction and greater stabilization of the molecule. For a molecule like this compound, key interactions would include the delocalization of the lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals of the phenyl ring. For example, in a study of N,N'-diphenyl-6-piperidin-1-yl- researchgate.netwikipedia.orgjhuapl.edu-triazine-2,4-diamine, NBO analysis revealed significant hyperconjugative interactions that contribute to the molecule's stability. This type of analysis helps to explain the molecule's electronic structure and the influence of substituents on its stability. nih.gov

Molecules with significant charge separation and delocalized electrons can exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and materials science. Computational methods can predict these properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

A large hyperpolarizability value (β) indicates a strong NLO response. This is often associated with molecules that have an electron-donating group connected to an electron-accepting group through a π-conjugated system. In this compound, the piperidine and hydroxyl groups act as electron donors, and the phenyl ring acts as the π-system. The intramolecular charge transfer from the donor to the acceptor parts of the molecule is a key factor for NLO activity. Computational studies on similar piperidine derivatives have been used to investigate their NLO potential, showing that such compounds can be promising candidates for NLO materials. nih.gov

Mulliken population analysis is a method used to estimate the partial atomic charges on the individual atoms within a molecule. jhuapl.edu These charges provide insight into the distribution of electrons and the electrostatic interactions within the molecule. The analysis partitions the total electron density among the constituent atoms. For this compound, Mulliken charge calculations would likely show a negative charge on the electronegative oxygen and nitrogen atoms and positive charges on the carbon atoms attached to them, as well as on the hydrogen atoms. nih.gov

Potential Energy Surface (PES) Analysis for Conformational Landscapes

The three-dimensional structure of a molecule is not static; rather, it exists as an ensemble of different conformations. The potential energy surface (PES) provides a map of the energy of a molecule as a function of its geometry. By exploring the PES, researchers can identify stable, low-energy conformations (local minima) and the energy barriers (transition states) that separate them. This information is crucial for understanding a molecule's flexibility, reactivity, and how it might bind to a receptor.

For this compound, a PES analysis would typically involve systematically varying the key rotatable bonds. The primary degrees of freedom would be the torsion angles associated with the bond connecting the phenol ring to the piperidine nitrogen and the bond connecting the methyl group to the piperidine ring. Quantum mechanical methods, such as Density Functional Theory (DFT), would be employed to calculate the single-point energy for each geometric configuration.

The results of a PES scan would reveal the most stable conformers. For this compound, the orientation of the piperidine ring relative to the phenol ring and the equatorial versus axial position of the methyl group on the piperidine ring would be key determinants of conformational energy. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the piperidine nitrogen could also significantly influence the conformational preferences and would be a primary feature to investigate on the PES.

Illustrative Data for PES Analysis:

Dihedral Angle (Phenol-N)Dihedral Angle (Piperidine-CH3)Relative Energy (kcal/mol)
60°5.2
60°180°1.5
180°-60°0.0 (Global Minimum)
-60°60°2.1

Note: The data in this table is illustrative and represents the type of output expected from a PES analysis. Actual values would be derived from quantum mechanical calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While PES analysis provides a static picture of conformational possibilities, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of particles change.

MD simulations of this compound in a solvent, typically water, would be performed to assess its conformational dynamics and stability. mdpi.com The simulation would be initiated from a low-energy conformation identified through PES analysis. Over the course of the simulation (typically nanoseconds to microseconds), the molecule would be observed to transition between different conformations. Analysis of the trajectory would reveal the population of different conformers at a given temperature and the timescale of transitions between them. This provides a more realistic picture of the molecule's flexibility and the relative stability of its conformers in a dynamic environment. mdpi.com

When studying a complex, for instance, this compound bound to a protein, MD simulations can assess the stability of the binding pose. mdpi.com Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms would be monitored over time. A stable RMSD suggests a stable binding complex, while large fluctuations might indicate an unstable interaction. mdpi.com

MD simulations are particularly powerful for studying the dynamic nature of receptor-ligand interactions. researchgate.net A simulation of the this compound-protein complex would reveal how the ligand and protein adapt to each other. mdpi.com Analysis of the simulation can identify key and persistent interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that contribute to binding affinity. nih.gov It can also reveal the role of water molecules in mediating interactions at the binding interface. The dynamic nature of these interactions, which might not be apparent from a static docked pose, can be crucial for understanding the mechanism of binding and for designing more potent ligands. researchgate.net

The accuracy of MD simulations is highly dependent on the force field used. A force field is a set of parameters that defines the potential energy function of a system of particles. Several well-established force fields are available for biomolecular simulations, including CHARMM (Chemistry at HARvard Macromolecular Mechanics), OPLS (Optimized Potentials for Liquid Simulations), and AMBER (Assisted Model Building with Energy Refinement). wf-page.netnih.gov

Illustrative Comparison of Force Fields for a Hypothetical Simulation:

Force FieldAverage RMSD of Ligand (Å)Key Interactions Maintained
CHARMM361.2 ± 0.3Hydrogen bond with ASP104, hydrophobic contact with LEU150
AMBER ff14SB1.5 ± 0.4Hydrogen bond with ASP104, transient hydrophobic contacts
OPLS3e1.1 ± 0.2Stable hydrogen bond with ASP104 and GLU88

Note: This table provides an illustrative example of how different force fields might yield slightly different results in an MD simulation of a ligand-protein complex.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fums.ac.ir It is widely used in drug design to predict how a small molecule ligand, such as this compound, might bind to a protein target. nih.gov

The process of molecular docking involves two main steps: sampling of conformational space and scoring of the generated poses. fums.ac.ir The ligand and the protein's binding site are treated with some degree of flexibility, and a large number of possible binding poses are generated. Each pose is then evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov The pose with the best score is predicted as the most likely binding mode.

For this compound, docking studies would be performed against the crystal structure of a relevant biological target. The results would provide a hypothesis about the binding orientation of the compound within the active site. The scoring function would provide an estimate of its binding affinity, which can be used to rank it against other potential ligands. nih.gov Analysis of the top-scoring pose would reveal key interactions, such as the phenolic hydroxyl group acting as a hydrogen bond donor or acceptor and the methyl-piperidine moiety engaging in hydrophobic interactions. mdpi.commdpi.comnih.gov

Illustrative Molecular Docking Results:

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
Kinase A-8.5ASP104, LEU150, PHE80Hydrogen bond, Hydrophobic, π-π stacking
Receptor B-7.2TYR201, VAL120, TRP95Hydrogen bond, Hydrophobic
Enzyme C-6.9SER55, ILE100Hydrogen bond, Hydrophobic

Note: The data presented in this table is for illustrative purposes to demonstrate the typical output of a molecular docking study.

Virtual Screening Strategies for Identification of Potent Binders

Virtual screening (VS) represents a pivotal computational technique in modern drug discovery, enabling the rapid and cost-effective identification of promising hit molecules from vast chemical libraries. nih.govsci-hub.box This approach is broadly categorized into two main strategies: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). sci-hub.box Both strategies are instrumental in narrowing down large compound collections to a manageable number for further experimental testing. frontiersin.org

The core principle of VS is to computationally evaluate the likelihood of a molecule binding effectively to a biological target. nih.gov For a compound like this compound, a virtual screening campaign would typically begin with the compilation of a large database of diverse chemical compounds. sci-hub.box

Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure for the target protein, LBVS methods are employed. nih.gov These strategies rely on the knowledge of other molecules (ligands) that are known to bind to the target of interest. By comparing this compound and other library compounds to the known active ligands, it is possible to identify molecules with similar properties that are likely to share the same biological activity. nih.gov Common LBVS methods include similarity searching based on 2D fingerprints or 3D shape, as well as pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govf1000research.com

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the target protein is available, SBVS, primarily through molecular docking, can be performed. researchgate.net This technique simulates the interaction between this compound and the binding site of the target protein, calculating a score that estimates the binding affinity. nih.gov A high-ranking score suggests that the compound is a potentially potent binder. The process involves preparing the protein and ligand structures and then using a docking algorithm to explore various binding poses of the ligand within the protein's active site. nih.gov

A typical virtual screening workflow that could be applied to identify potent binders related to this compound is outlined below:

StepDescriptionObjective
1. Library Preparation A large database of chemical compounds is collected and prepared for screening. This involves standardizing chemical structures and generating 3D conformations.To create a diverse set of molecules for screening against the target.
2. Target/Ligand Preparation For SBVS, the 3D structure of the target protein is prepared. For LBVS, a set of known active ligands is selected as a reference.To prepare the biological target or reference molecules for the screening process.
3. Screening The compound library is computationally screened using either SBVS (docking) or LBVS (similarity/pharmacophore) methods.To identify a subset of compounds with a high probability of binding to the target.
4. Hit Selection & Refinement The top-scoring compounds are selected as "hits." These hits may undergo further computational analysis or filtering based on properties like drug-likeness.To narrow down the initial hits to a manageable number for experimental validation.

Following the virtual screening process, the most promising candidates are then synthesized and subjected to experimental biological assays to confirm their activity. nih.gov

In Silico Identification of Potential Biological Target Proteins

Identifying the specific biological targets with which a compound interacts is a crucial step in understanding its mechanism of action and potential therapeutic applications. nih.gov For this compound, various in silico methods can be employed to predict its potential protein targets. These approaches leverage large biological and chemical databases to generate hypotheses about compound-protein interactions. f1000research.com

One common strategy is ligand-based target prediction . This involves comparing this compound to databases of compounds with known biological targets. f1000research.com If the compound shares significant structural or chemical similarity with molecules known to bind to a particular protein, that protein becomes a predicted target. f1000research.com This can be achieved through:

2D and 3D Similarity Searching: The chemical structure of this compound is compared against databases like ChEMBL, which contains information on the bioactivity of a vast number of compounds. f1000research.com

Pharmacophore-Based Screening: A pharmacophore model can be built from this compound and used to search for proteins that have binding sites complementary to this model.

Another powerful technique is reverse docking , a structure-based approach. Here, this compound is docked against a large collection of 3D protein structures representing potential targets. f1000research.com The proteins to which the compound binds with high predicted affinity are identified as potential targets.

The table below illustrates a hypothetical outcome of a target prediction study for this compound, showcasing potential targets identified through different computational methods.

Prediction MethodPredicted TargetSupporting EvidenceConfidence Score
2D Similarity Dopamine Receptor D2High Tanimoto similarity to known D2 receptor antagonists.High
3D Shape Similarity Sigma-1 ReceptorOverlap in 3D shape and chemical features with known sigma-1 ligands.Medium
Reverse Docking AcetylcholinesteraseFavorable docking score and interaction with key active site residues.Medium
Pharmacophore Search Serotonin (B10506) TransporterMatch with a pharmacophore model derived from selective serotonin reuptake inhibitors.Low

These computational predictions provide valuable starting points for experimental validation, guiding researchers toward the most likely biological targets of this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to corresponding changes in their biological effects. nih.gov

3D-QSAR Methodologies (e.g., CoMFA) for Structure-Activity Relationship Elucidation

Three-dimensional QSAR (3D-QSAR) is a powerful approach that explores the relationship between the biological activity of a set of molecules and their 3D properties. mdpi.com Unlike 2D-QSAR, which uses global molecular descriptors, 3D-QSAR methods analyze the steric and electrostatic fields surrounding the molecules. nih.gov

Comparative Molecular Field Analysis (CoMFA) is one of the most widely used 3D-QSAR techniques. nih.gov The CoMFA methodology involves the following steps:

A series of structurally related compounds with known biological activities (e.g., analogs of this compound) are selected.

The molecules are aligned or superimposed in 3D space based on a common structural feature. nih.gov

Each aligned molecule is placed in a 3D grid.

At each grid point, the steric and electrostatic interaction energies between a probe atom and the molecule are calculated. These values constitute the CoMFA fields.

Partial Least Squares (PLS) analysis is then used to derive a mathematical equation that correlates the variations in the field values with the changes in biological activity. nih.gov

The results of a CoMFA study are often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a green contour in a steric map might indicate that bulkier substituents are favored in that region, while a blue contour in an electrostatic map could suggest that an electropositive group would enhance activity. nih.gov

3D-QSAR ModelStatistical ParameterValueInterpretation
CoMFA q² (Cross-validated r²)0.664Good internal predictive ability of the model. mdpi.com
r² (Non-cross-validated r²)0.960Strong correlation between predicted and experimental activity for the training set. mdpi.com
r²_pred (External validation r²)0.872High predictive power for an external test set of compounds. mdpi.com
Steric Field Contribution55%Indicates that the size and shape of the molecule are major determinants of its activity.
Electrostatic Field Contribution45%Shows that the distribution of charge in the molecule also significantly influences its activity.

Ligand Alignment Techniques for QSAR Model Development

A critical step in developing robust 3D-QSAR models like CoMFA is the alignment of the molecules in the dataset. researchgate.net The goal of alignment is to superimpose the compounds in a way that reflects their putative binding mode in the active site of the biological target. nih.gov A poor alignment can lead to a misleading or statistically insignificant QSAR model.

There are several approaches to ligand alignment:

Rigid Body Alignment: This method uses a common substructure or scaffold present in all molecules as a template for superposition. It is a straightforward method but may not be suitable for conformationally flexible molecules.

Flexible Alignment: These algorithms allow for the conformational flexibility of the molecules, attempting to find the best 3D overlap by considering both shape and chemical features. This often results in a more biologically relevant alignment. researchgate.net

Pharmacophore-Based Alignment: Molecules are aligned based on the spatial arrangement of key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This is particularly useful when the compounds belong to different chemical classes but share a common mechanism of action.

Docking-Based Alignment: If the 3D structure of the target protein is known, each ligand can be docked into the binding site. The resulting docked poses are then used as the alignment for the 3D-QSAR study. This is often considered the most reliable alignment method as it is guided by the receptor's structure.

The choice of alignment technique can significantly impact the quality and predictive power of the resulting QSAR model. nih.gov

In Silico Pharmacokinetic and Drug-Likeness Predictions

In silico methods play an increasingly important role in the early stages of drug discovery by predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. mdpi.com Early assessment of these pharmacokinetic properties helps to identify compounds that are more likely to succeed in clinical trials, thereby reducing the high attrition rates associated with drug development. mdpi.com

Computational Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

A variety of computational models and software tools are available to predict the ADME profile of a compound like this compound. These predictions are typically based on its chemical structure.

Absorption: This refers to how a drug enters the bloodstream. Key predicted parameters include:

Human Intestinal Absorption (HIA): Predicts the percentage of a drug absorbed through the human gut. alliedacademies.org

Caco-2 Permeability: An in vitro model that simulates the human intestinal barrier. High predicted permeability suggests good oral absorption. nih.gov

Water Solubility (logS): Adequate solubility is essential for a drug to be absorbed. nih.gov

Distribution: This describes how a drug spreads throughout the body. Important predictions include:

Blood-Brain Barrier (BBB) Penetration: Predicts whether a compound can cross the BBB and enter the central nervous system. This is crucial for drugs targeting the brain but undesirable for others. alliedacademies.org

Plasma Protein Binding (PPB): Predicts the extent to which a drug binds to proteins in the blood. High binding can limit the amount of free drug available to act on its target. nih.gov

Metabolism: This involves the chemical modification of the drug by the body, primarily by cytochrome P450 (CYP) enzymes.

CYP Inhibition/Substrate Prediction: Models can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP2D6, CYP3A4). Inhibition can lead to drug-drug interactions.

Excretion: This is the removal of the drug and its metabolites from the body.

Total Clearance: Predicts the rate at which a drug is removed from the body. nih.gov

Renal Organic Cation Transporter (OCT2) Substrate: Predicts if the drug is likely to be excreted via the kidneys through this transporter. nih.gov

The table below presents a hypothetical in silico ADME profile for this compound, generated using common prediction software.

ADME PropertyPredicted Value/ClassificationInterpretation
Absorption
Human Intestinal Absorption> 90%Excellent oral absorption is predicted.
Caco-2 Permeability (logPapp)> 0.90High permeability across the intestinal barrier is likely. nih.gov
Water Solubility (logS)-3.5Moderately soluble.
Distribution
BBB PenetrationYesThe compound is predicted to cross the blood-brain barrier.
Plasma Protein Binding~ 85%Moderate binding to plasma proteins is expected.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions with other drugs metabolized by this enzyme.
CYP3A4 InhibitorNoLow likelihood of inhibiting this major metabolic pathway.
Excretion
Total Clearance (log(ml/min/kg))0.5Moderate clearance rate predicted. nih.gov

These computational predictions provide a valuable initial assessment of the pharmacokinetic profile of this compound, helping to guide its further development and optimization.

Drug Similarity and Bioactivity Scoring Algorithms

In the contemporary drug discovery landscape, computational and molecular modeling studies serve as a critical initial step to evaluate the potential of a chemical entity as a therapeutic agent. These in silico methods provide a rapid and cost-effective means to predict the pharmacokinetic and pharmacodynamic properties of a compound, thereby guiding further experimental research. This section focuses on the application of drug similarity and bioactivity scoring algorithms to the compound this compound.

The assessment of drug-likeness is a pivotal aspect of computational analysis, with several established rules and scoring systems used to predict the oral bioavailability and potential for a compound to be a successful drug. One of the most widely recognized sets of guidelines is Lipinski's Rule of Five. jbcpm.comnih.govmdpi.com This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a LogP (octanol-water partition coefficient) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. jbcpm.comnih.govmdpi.com

Following a comprehensive search of scientific literature and chemical databases, no specific studies providing a complete drug similarity and bioactivity score analysis for this compound could be retrieved. However, based on its known chemical structure, a theoretical evaluation of its properties in the context of these scoring algorithms can be performed.

To provide a comparative context, the theoretical values for this compound against Lipinski's Rule of Five are presented below. These values are calculated based on the compound's molecular structure.

Table 1: Theoretical Drug-Likeness Profile of this compound based on Lipinski's Rule of Five

PropertyValue for this compoundLipinski's Rule of Five GuidelineViolation
Molecular Weight ( g/mol )191.27≤ 500No
LogP (Octanol-Water Partition Coefficient)3.1 (estimated)≤ 5No
Hydrogen Bond Donors1 (the hydroxyl group)≤ 5No
Hydrogen Bond Acceptors2 (the oxygen and nitrogen atoms)≤ 10No

Note: The LogP value is an estimation based on computational algorithms.

As indicated in Table 1, this compound does not violate any of the criteria set forth by Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.

In addition to drug-likeness, bioactivity scores are calculated to predict a compound's potential to interact with various biological targets. These scores are often generated using cheminformatics tools like Molinspiration, which compare the structural features of a query molecule to those of known active compounds. researchgate.netresearchgate.net A higher bioactivity score generally indicates a greater probability of biological activity. researchgate.net The bioactivity score is typically evaluated for major drug target classes, including G protein-coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and enzymes.

While specific pre-calculated bioactivity scores for this compound are not available in the public domain, a theoretical analysis can be projected. The presence of the phenol and piperidine moieties suggests potential interactions with various biological targets. For a definitive analysis, this compound would need to be subjected to computational screening against a panel of known pharmacologically relevant protein structures.

The data that would be generated from such a study is typically presented in a format similar to Table 2.

Table 2: Hypothetical Molinspiration Bioactivity Scores for this compound

Target ClassBioactivity Score
GPCR LigandData not available
Ion Channel ModulatorData not available
Kinase InhibitorData not available
Nuclear Receptor LigandData not available
Protease InhibitorData not available
Enzyme InhibitorData not available

Note: This table is for illustrative purposes only. The values are not based on actual computational results for this compound due to a lack of available data.

Future Directions and Emerging Research Perspectives

Design and Synthesis of Novel Analogues and Derivatives with Enhanced Biological Profiles

The core structure of 2-(3-Methylpiperidin-1-yl)phenol serves as a promising scaffold for the design and synthesis of novel analogs with potentially enhanced biological activities. Future research could systematically explore modifications of this template to optimize its therapeutic potential.

Key areas for synthetic modification include:

Substitution on the Phenolic Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the phenol (B47542) ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile. These changes can, in turn, modulate its binding affinity to biological targets and its pharmacokinetic properties.

Modification of the Piperidine (B6355638) Ring: Altering the substitution pattern on the piperidine ring, for instance, by varying the position of the methyl group or introducing other functional groups, can impact the compound's conformational flexibility and interactions with target proteins. The synthesis of N-substituted piperidine analogs has been a strategy in the development of agents for conditions like Alzheimer's disease. ajchem-a.com

Introduction of Bioisosteres: Replacing the phenol or piperidine moieties with their bioisosteres could lead to derivatives with improved metabolic stability, bioavailability, or target selectivity. For example, replacing the piperidine ring with other nitrogen-containing heterocycles like pyrrolidine (B122466) or morpholine (B109124) has been explored in the development of various bioactive compounds. dndi.org

The synthesis of such analogs can be achieved through established synthetic methodologies. For instance, the aminomethylation of phenols with piperidine is a known reaction that can be adapted to produce a variety of 2-(piperidinomethyl)phenol derivatives. cyberleninka.ru Furthermore, multi-component reactions, such as the Petasis reaction, have been successfully employed to synthesize structurally similar alkylaminophenol compounds. jcsp.org.pk

Integration of Advanced Computational and Experimental Approaches for Comprehensive Analysis

A synergistic approach combining computational modeling and experimental validation will be crucial for the efficient and comprehensive analysis of this compound and its derivatives.

Computational studies can provide valuable insights into:

Structure-Activity Relationships (SAR): Molecular docking simulations can predict the binding modes and affinities of the compounds to various biological targets, helping to rationalize experimentally observed activities and guide the design of more potent analogs.

ADMET Properties: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds, allowing for the early identification of candidates with favorable pharmacokinetic and safety profiles.

Quantum Chemical Calculations: Density Functional Theory (DFT) and Hartree-Fock (HF) methods can be used to analyze the electronic and structural properties of the molecules, such as bond lengths, bond angles, molecular orbital energies (HOMO-LUMO), and electrostatic potential maps. jcsp.org.pkresearchgate.net This information can help in understanding the compound's reactivity and intermolecular interactions.

Experimental approaches will be essential to validate the computational predictions and to fully characterize the biological activity of the synthesized compounds. This includes:

In vitro assays: A battery of in vitro assays will be necessary to determine the compound's potency, selectivity, and mechanism of action against specific biological targets.

In vivo studies: Promising candidates identified from in vitro screening can then be evaluated in animal models to assess their efficacy and safety in a physiological context.

This integrated approach has been successfully applied to the study of related compounds, such as 2-(naphthalen-1-yl(piperidin-1-yl)methyl)phenol, where theoretical calculations were found to be in good agreement with experimental results from FT-IR, NMR, and UV-Vis spectroscopy. jcsp.org.pk

Exploration of New Biological Targets and Therapeutic Applications for this compound

The structural motifs present in this compound are associated with a wide range of biological activities, suggesting that this compound and its analogs could have therapeutic potential in various disease areas.

Based on the activities of related compounds, potential biological targets and therapeutic applications to explore include:

Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs. Analogs of this compound could be investigated for their activity as antagonists of metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), which is a target for the treatment of various CNS disorders, including drug abuse. ebi.ac.uk Furthermore, the development of N-substituted piperidine derivatives has shown promise in the search for anti-Alzheimer's agents. ajchem-a.com

Cancer: Phenolic compounds are known for their antioxidant and anticancer properties. The synthesis of novel diaryl ethers containing a phenolic moiety has led to the discovery of non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potential applications in cancer therapy. mdpi.com

Infectious Diseases: The piperidine ring is a key structural element in many natural alkaloids with antimicrobial activity. Structure-activity relationship studies of related azaindole-piperidine compounds have been conducted in the search for new treatments for Chagas disease. dndi.org

Cardiovascular Diseases: N-phenylurea derivatives containing a piperidine-like moiety have been investigated as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism, with the aim of developing new antiatherosclerotic agents. nih.gov

A summary of potential biological targets for analogs of this compound is presented in Table 1.

Table 1: Potential Biological Targets for this compound Analogs

Biological Target Therapeutic Area Reference
Metabotropic Glutamate Receptor 5 (mGluR5) Central Nervous System Disorders ebi.ac.uk
Acetylcholinesterase (AChE) Alzheimer's Disease ajchem-a.com
Non-Nucleoside Reverse Transcriptase Cancer, Viral Infections mdpi.com
Trypanosoma cruzi Chagas Disease dndi.org
Acyl-CoA:cholesterol O-acyltransferase (ACAT) Atherosclerosis nih.gov

Development of Structure-Guided Design Principles for Related Compounds

As a body of research on this compound and its analogs accumulates, it will become possible to develop structure-guided design principles for this class of compounds. By systematically correlating structural modifications with changes in biological activity, researchers can elucidate the key pharmacophoric features required for potent and selective activity against specific targets.

The establishment of these principles will enable a more rational and efficient approach to the design of future generations of compounds with improved therapeutic profiles. Structure-activity relationship (SAR) studies on related compounds, such as edaravone (B1671096) and its analogs, have demonstrated the importance of lipophilicity for antioxidant activity. nih.gov Similar SAR studies on this compound derivatives will be instrumental in guiding future drug discovery efforts.

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